1-Isobutyl-3-phenylthiourea chemical structure and properties
1-Isobutyl-3-phenylthiourea chemical structure and properties
An In-Depth Technical Guide to 1-Isobutyl-3-phenylthiourea: Structure, Properties, and Applications
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Isobutyl-3-phenylthiourea, a disubstituted thiourea derivative. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, grounding all claims in authoritative references.
Introduction and Overview
1-Isobutyl-3-phenylthiourea belongs to the thiourea class of organic compounds, characterized by a central thiocarbonyl group flanked by two nitrogen atoms. The specific substitutions of an isobutyl group and a phenyl group on these nitrogens confer distinct chemical properties and biological activities. While the parent compound, phenylthiourea (PTU), is well-known as a tyrosinase inhibitor and a genetic marker for taste, its derivatives are actively being explored for a wider range of therapeutic applications.[1][2] Substituted thioureas are recognized as versatile scaffolds in medicinal chemistry due to their ability to form strong hydrogen bonds and their potential for diverse biological interactions, including antimicrobial, antiviral, and anticancer effects.[3][4] This guide focuses specifically on the isobutyl-phenyl derivative, synthesizing available data into a practical resource for laboratory and development settings.
Chemical Identity and Structure
A precise understanding of a compound's structure is fundamental to all subsequent research and application.
Chemical Structure
The molecular structure consists of a central thiourea core with a phenyl ring attached to one nitrogen atom and an isobutyl group attached to the other.
Caption: Chemical structure of 1-Isobutyl-3-phenylthiourea.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-Isobutyl-3-phenylthiourea | N/A |
| CAS Number | 16275-53-9 | [5][6][7] |
| Molecular Formula | C₁₁H₁₆N₂S | [7][8] |
| Molecular Weight | 208.32 g/mol | [8][9] |
| SMILES | S=C(NC1=CC=CC=C1)NCC(C)C | [6] |
Physicochemical Properties
The physical and chemical properties of 1-Isobutyl-3-phenylthiourea are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Appearance | Solid, powder/crystals | [7] |
| Melting Point | 81-83 °C | [5][7] |
| Purity | Typically ≥97% | [5][7] |
| Solubility | Data not widely published; related compounds like N-Phenylthiourea are soluble in DMF and DMSO.[2][10] | N/A |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are typically specific to the lot and supplier. Researchers should refer to the Certificate of Analysis for precise data. General spectral information for the parent compound, phenylthiourea, is available in public databases.[1][11]
Synthesis and Purification
The synthesis of 1,3-disubstituted thioureas is a standard organic transformation, typically achieved through the reaction of an isothiocyanate with a primary amine. This method is efficient and provides a direct route to the target compound.
Synthetic Pathway
The primary route for synthesizing 1-Isobutyl-3-phenylthiourea involves the nucleophilic addition of isobutylamine to the electrophilic carbon of phenyl isothiocyanate. The reaction is generally straightforward and can be performed under mild conditions.
Caption: General workflow for the synthesis of 1-Isobutyl-3-phenylthiourea.
Standard Laboratory Synthesis Protocol
This protocol describes a reliable method for the synthesis and purification of 1-Isobutyl-3-phenylthiourea.
Materials:
-
Phenyl isothiocyanate
-
Isobutylamine
-
Acetone (or another suitable solvent like THF)[12]
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in acetone.
-
Amine Addition: Slowly add isobutylamine (1.05 equivalents) to the solution dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the isothiocyanate.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the resulting residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine) and then with deionized water.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Isobutyl-3-phenylthiourea as a crystalline solid.
Rationale: The use of acetone as a solvent is common as it effectively dissolves the reactants and often yields a high purity product.[12] The acidic wash is a critical step to quench and remove any unreacted isobutylamine, simplifying the final purification.
Biological Activity and Therapeutic Potential
While research on 1-Isobutyl-3-phenylthiourea is not as extensive as for other analogues, the broader class of phenylthiourea derivatives has demonstrated significant biological activity, suggesting promising avenues for investigation.
Cytotoxic and Anticancer Properties
Numerous studies have highlighted the cytotoxic potential of 1,3-disubstituted thiourea derivatives against various cancer cell lines.[3][13] The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression. For instance, certain derivatives have been shown to decrease the activation of NF-κB and the secretion of Vascular Endothelial Growth Factor (VEGF), both crucial for tumor growth and survival.[14] The presence of different substituents on the phenyl ring can significantly influence the potency and selectivity of these compounds.[3][13] Derivatives with electron-withdrawing groups have often been found to be highly active.[3]
Metabolic Regulation
A series of 1-alkyl-3-phenylthiourea analogues, which includes the isobutyl structure, were evaluated as agents to raise High-Density Lipoprotein (HDL) cholesterol.[15] Several compounds in this class were found to be effective at elevating HDL and Apolipoprotein A-I levels while lowering triglycerides in various animal models, indicating a potential application in the management of dyslipidemia.[15]
Enzyme Inhibition
The parent compound, phenylthiourea (PTU), is a well-established competitive inhibitor of phenoloxidase (also known as tyrosinase), a key enzyme in melanin synthesis.[16][17][18] It acts by binding to the copper-containing active site of the enzyme.[17][18] While the inhibitory activity of the 1-isobutyl derivative has not been specifically detailed, it is plausible that it retains some affinity for this enzyme class, a property that could be explored in contexts where melanization is a factor.
Caption: Potential mechanisms of action for phenylthiourea derivatives.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess the cytotoxic potential of 1-Isobutyl-3-phenylthiourea, a standard colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This protocol provides a self-validating framework for determining the IC₅₀ (half-maximal inhibitory concentration) value.
Objective: To quantify the cytotoxic effect of 1-Isobutyl-3-phenylthiourea on a selected cancer cell line.
Materials:
-
Target cancer cell line (e.g., SW480 colon cancer cells)[3]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
1-Isobutyl-3-phenylthiourea
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-Isobutyl-3-phenylthiourea in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Self-Validation: The protocol's integrity is maintained by including both untreated and vehicle controls. The vehicle control validates that the solvent (DMSO) does not contribute significantly to cytotoxicity at the concentration used. Comparing results to a known cytotoxic agent (e.g., cisplatin) can further validate the assay's sensitivity and provide a benchmark for the compound's potency.[3]
Conclusion
1-Isobutyl-3-phenylthiourea is a readily synthesizable compound with a chemical profile that suggests significant potential for further investigation in drug discovery. Building on the established biological activities of the broader phenylthiourea class—including anticancer, metabolic-modulating, and enzyme-inhibiting properties—this specific derivative represents a valuable tool for researchers. The protocols and data presented in this guide offer a solid foundation for professionals aiming to explore its therapeutic applications and mechanisms of action.
References
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Ryazanova AD, et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. J Enzyme Inhib Med Chem, 27(1):78-83. [Link][16][17]
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Fluorochem. (n.d.). 1-Isobutyl-3-phenyl-thiourea. Retrieved from a chemical supplier website.[5]
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BLD Pharm. (n.d.). 1-Isobutyl-3-phenylthiourea. Retrieved from a chemical supplier website.[6]
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Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link][17][19]
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Kurchatova, M. N., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.[18]
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